2-Amino-3-nitrobenzamide

Description

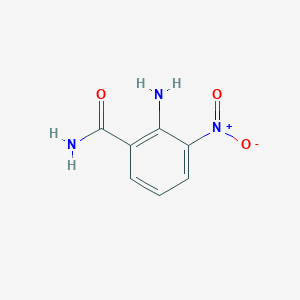

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLPQVFYXZMJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444980 | |

| Record name | 2-amino-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313279-12-8 | |

| Record name | 2-amino-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-nitrobenzamide chemical properties and structure

An In-depth Technical Guide to 2-Amino-3-nitrobenzamide

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is an organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structure consists of a benzene ring substituted with an amino group, a nitro group, and a carboxamide group.

1.1. Identifiers and Structure

-

CAS Number: 313279-12-8[3]

-

SMILES: C1=CC(=C(C(=C1)--INVALID-LINK--[O-])N)C(=O)N[3]

-

InChI: 1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11)[3][4][5]

1.2. Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 181.15 g/mol | [2][3][5] |

| Appearance | Orange Solid | [5] |

| Melting Point | 240-242 °C | [2][5] |

| Boiling Point | 319.2 ± 22.0 °C (Predicted) | [5] |

| Density | 1.481 ± 0.06 g/cm³ (at 20°C) | [5] |

| Solubility | Soluble in Chloroform, DMSO, Methanol, THF.[5] Very slightly soluble in water (0.45 g/L at 25°C).[2] | [2][5] |

| pKa | 14.63 ± 0.50 (Predicted) | [5] |

| Storage | 2-8°C, sealed in a dry, dark place. | [4][5] |

Biological Significance and Applications

This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

2.1. Intermediate for PARP-1 Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1][2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a mechanism cells use to repair single-strand breaks in DNA.[2] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1] The chemical structure of this compound is well-suited for constructing the complex molecular frameworks required for potent and selective PARP-1 inhibitors.[1]

Experimental Protocols

While specific experimental protocols for this compound are often proprietary, this section provides a representative workflow for its use in the synthesis of a PARP-1 inhibitor. This methodology is based on common organic synthesis techniques.

3.1. General Workflow for PARP-1 Inhibitor Synthesis

The synthesis of a PARP-1 inhibitor from this compound typically involves a multi-step process to build the final complex molecule. The workflow below illustrates the logical steps.

3.2. Representative Synthesis Step: Acylation of the Amino Group

This protocol describes a general method for the acylation of the 2-amino group on this compound, a common initial step in building a more complex molecule.

-

Objective: To couple a functionalized acyl group to the 2-amino position of this compound.

-

Materials:

-

This compound

-

An appropriate acyl chloride (e.g., 4-fluorobenzoyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the anhydrous solvent within a round-bottom flask under an inert atmosphere.

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath (0 °C).

-

Dissolve the acyl chloride (1.05 equivalents) in a small amount of the anhydrous solvent in a dropping funnel.

-

Add the acyl chloride solution dropwise to the stirring mixture over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product using column chromatography or recrystallization to obtain the acylated intermediate.

-

-

Analysis: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

References

- 1. nbinno.com [nbinno.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. This compound | C7H7N3O3 | CID 10797476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 313279-12-8 [sigmaaldrich.com]

- 5. 313279-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-3-nitrobenzamide (CAS 313279-12-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide, registered under CAS number 313279-12-8, is a pivotal chemical intermediate with significant applications in the realm of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring an ortho-amino group and a nitro group on a benzamide scaffold, makes it a versatile precursor for the synthesis of various heterocyclic compounds and biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its critical role as a building block in the development of therapeutic agents, most notably as an intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 inhibitors are a class of drugs that play a crucial role in DNA repair and RNA transcription modulation, with significant implications for cancer therapy.[1]

Core Molecular and Physical Properties

This compound is a solid organic compound at room temperature.[3] The presence of amino, nitro, and amide functional groups contributes to its distinct chemical reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 313279-12-8 | [4] |

| Molecular Formula | C₇H₇N₃O₃ | [4][5] |

| Molecular Weight | 181.15 g/mol | [1][4][5] |

| IUPAC Name | This compound | [3][5] |

| Physical State | Solid | [1][3] |

| Melting Point | 240–242 °C | [1] |

| Boiling Point | 319.22 °C at 760 mmHg | [1][6] |

| Density | 1.481 g/cm³ | [1] |

| Solubility | Very slightly soluble in water (0.45 g/L) at 25 °C | [1] |

Synthesis and Chemical Profile

The synthesis of this compound is a critical process for its application in further chemical reactions. While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis can be conceptualized.

Conceptual Synthetic Pathway

A plausible synthetic route to this compound involves the nitration of an appropriate benzamide precursor, followed by selective reduction or functional group manipulation. The precise reagents and conditions would be optimized to ensure high yield and purity.

Caption: Conceptual synthetic workflow for this compound.

Role in the Synthesis of PARP-1 Inhibitors

A primary application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] These inhibitors are at the forefront of targeted cancer therapies, particularly for cancers with deficiencies in DNA repair mechanisms.

The general workflow for utilizing this compound in the synthesis of a PARP-1 inhibitor is as follows:

-

Cyclization Reaction: this compound can undergo a cyclization reaction, often through reduction of the nitro group to an amino group, followed by reaction with a suitable reagent to form a heterocyclic core.

-

Functionalization: The resulting heterocyclic structure can then be further functionalized to introduce the necessary pharmacophoric features for potent and selective PARP-1 inhibition.

Caption: General workflow for the synthesis of PARP-1 inhibitors from this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as hazardous, with the hazard statement H314 indicating that it causes severe skin burns and eye damage.[3]

Precautionary Statements: [3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[1][7] Proper storage involves keeping it in a dark place, sealed in a dry environment, typically at 2-8°C.[3]

Conclusion

This compound (CAS 313279-12-8) is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its crucial role as an intermediate in the synthesis of cutting-edge therapeutics like PARP-1 inhibitors, underscore its importance. A thorough understanding of its characteristics, synthesis, and safe handling is essential for its effective application in research and development.

References

- 1. 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 | Benchchem [benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. CAS 90723-86-7 | 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine - Synblock [synblock.com]

- 4. 313279-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS:313279-12-8, 2-氨基-3-硝基苯甲酰胺-毕得医药 [bidepharm.com]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. angenechemical.com [angenechemical.com]

Spectroscopic Data for 2-Amino-3-nitrobenzamide: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for the compound 2-Amino-3-nitrobenzamide (CAS No. 313279-12-8). Due to a lack of publicly available experimental spectra for this compound, this document presents computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside expected Mass Spectrometry (MS) fragmentation patterns. For comparative purposes, experimental data for the closely related analogue, 2-Amino-3-nitrobenzoic acid, is also provided. Furthermore, this guide outlines general experimental protocols for the acquisition of NMR, IR, and MS data for solid organic compounds, and includes a visual workflow of the spectroscopic analysis process.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic data are essential for its unambiguous identification, purity assessment, and structural elucidation. This document aims to provide a centralized resource for such data.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound and the experimental data for the analogous compound, 2-Amino-3-nitrobenzoic acid.

Predicted Spectroscopic Data for this compound

The following data have been generated using computational models and serve as an estimation of the expected spectral characteristics.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~8.1 (d) | Aromatic H | ~168 | C=O (Amide) |

| ~7.8 (br s) | Amide H | ~148 | Aromatic C-NH₂ |

| ~7.5 (t) | Aromatic H | ~135 | Aromatic C-NO₂ |

| ~7.2 (br s) | Amide H | ~132 | Aromatic C-H |

| ~6.8 (d) | Aromatic H | ~125 | Aromatic C-CONH₂ |

| ~6.5 (br s) | Amine H₂ | ~120 | Aromatic C-H |

| ~118 | Aromatic C-H |

Note: Predicted chemical shifts are estimates and may vary from experimental values. 'br s' denotes a broad singlet, 'd' a doublet, and 't' a triplet.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretch (Amine and Amide) |

| 3200 - 3100 | Aromatic C-H stretch |

| 1680 - 1650 | C=O stretch (Amide I) |

| 1620 - 1580 | N-H bend (Amine and Amide II) |

| 1550 - 1500 | Asymmetric NO₂ stretch |

| 1350 - 1300 | Symmetric NO₂ stretch |

| 850 - 750 | Aromatic C-H out-of-plane bend |

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Notes |

| 181 | [M]⁺ | Molecular Ion |

| 165 | [M-NH₂]⁺ | Loss of the amino group |

| 164 | [M-NH₃]⁺ | Loss of ammonia from the amide |

| 135 | [M-NO₂]⁺ | Loss of the nitro group |

| 121 | [M-CONH₂ - H]⁺ | Loss of the amide group and a hydrogen |

| 92 | [C₆H₄NH₂]⁺ | Aminobenzene fragment |

Experimental Spectroscopic Data for 2-Amino-3-nitrobenzoic Acid

The following data for the analogous compound, 2-Amino-3-nitrobenzoic acid (CAS No. 606-18-8), are provided for comparison.

Table 4: Experimental ¹H NMR Data for 2-Amino-3-nitrobenzoic Acid

| Chemical Shift (ppm) | Solvent |

| 8.12 (dd, J=8.4, 1.6 Hz, 1H) | DMSO-d₆ |

| 7.90 (br s, 2H) | DMSO-d₆ |

| 7.55 (dd, J=7.6, 1.6 Hz, 1H) | DMSO-d₆ |

| 6.78 (t, J=8.0 Hz, 1H) | DMSO-d₆ |

Data sourced from publicly available spectra.

Table 5: Experimental IR Absorption Bands for 2-Amino-3-nitrobenzoic Acid

| Wavenumber (cm⁻¹) | Technique |

| ~3480, ~3360 | N-H stretch |

| ~3000-2500 | O-H stretch (Carboxylic Acid) |

| ~1680 | C=O stretch (Carboxylic Acid) |

| ~1620 | N-H bend |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

Data obtained from Attenuated Total Reflectance (ATR) spectra.[1]

Table 6: Experimental Mass Spectrometry Data for 2-Amino-3-nitrobenzoic Acid

| m/z Value | Possible Fragment |

| 182 | [M]⁺ |

| 165 | [M-OH]⁺ |

| 136 | [M-NO₂]⁺ |

| 118 | [M-NO₂ - H₂O]⁺ |

Data corresponds to the molecular weight of 182.13 g/mol .[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]

-

Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.[3]

-

Transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[3]

-

Data Acquisition: Insert the NMR tube into the spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.[3]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).[3]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and initiate the experiment.[3]

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR), a common technique for solid samples.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[5]

-

Data Acquisition: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[5]

-

Record the background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

-

Cleaning: After analysis, the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone).[5]

Mass Spectrometry (MS)

This protocol is a general guideline for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[6][7]

-

Dilute a small aliquot of the stock solution (e.g., 10 µL) into a larger volume (e.g., 1 mL) of the mobile phase solvent to a final concentration of about 1-10 µg/mL.[6][7]

-

If any precipitate is observed, the solution must be filtered before analysis.[6][7]

-

Transfer the final solution to an appropriate mass spectrometry vial.[6][7]

-

Data Acquisition: The sample is introduced into the ESI source, where it is ionized.

-

The generated ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

References

- 1. uib.no [uib.no]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

The Cornerstone of PARP Inhibition: A Technical Guide to the Biological Significance of 2-Amino-3-nitrobenzamide in DNA Repair

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the human genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA damage response (DDR). A central player in this intricate network is Poly(ADP-ribose) Polymerase 1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks (SSBs). The therapeutic strategy of inhibiting PARP-1 has emerged as a cornerstone of modern oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide delves into the biological significance of 2-Amino-3-nitrobenzamide, not as a direct effector of DNA repair, but as a pivotal chemical intermediate in the synthesis of potent PARP-1 inhibitors. We will explore the mechanism of PARP-1-mediated repair, the elegant concept of synthetic lethality, and provide detailed, field-proven methodologies for the evaluation of PARP inhibitors, thereby illuminating the path from a simple chemical building block to a life-saving therapeutic.

Introduction: The Central Role of PARP-1 in Genome Integrity

Cellular DNA is in a constant state of flux, with an estimated one million molecular lesions occurring per cell per day. These lesions can range from simple base modifications to cytotoxic double-strand breaks (DSBs). The Base Excision Repair (BER) pathway is a primary mechanism for correcting single-strand breaks, and at the heart of this process lies PARP-1. This enzyme acts as a molecular sensor for DNA nicks. Upon binding to an SSB, PARP-1 undergoes a conformational change that activates its catalytic domain. Using NAD+ as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process known as PARylation. This burst of PARylation serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins, such as XRCC1, and it helps to decondense chromatin, making the damaged site more accessible to the repair machinery. Given its critical role, the inhibition of PARP-1 has become a major focus in cancer therapy.

The Mechanism of PARP-1 in Single-Strand Break Repair

The catalytic cycle of PARP-1 at a DNA single-strand break is a rapid and highly regulated process. The enzyme's zinc finger domains recognize and bind to the break, triggering its catalytic activity. This results in the synthesis of PAR chains, which act as a signaling platform. The recruitment of the scaffold protein XRCC1 is a key downstream event, as XRCC1 in turn coordinates the assembly of the BER machinery, including DNA polymerase β (Polβ) and DNA ligase III (LigIII), to fill the gap and seal the nick. Once the repair is complete, the PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 is released from the DNA, ready to respond to new damage.

Caption: PARP-1 mediated single-strand break repair pathway.

Synthetic Lethality: The Achilles' Heel of BRCA-Mutated Cancers

The concept of synthetic lethality describes a situation where the loss of two genes is lethal to a cell, while the loss of either gene alone is not. This principle is elegantly exploited by PARP inhibitors in the treatment of cancers with mutations in the BRCA1 or BRCA2 genes. BRCA1 and BRCA2 are essential for the repair of DNA double-strand breaks through a high-fidelity pathway called homologous recombination (HR).

In a normal cell, if PARP-1 is inhibited, single-strand breaks can accumulate and, during DNA replication, degenerate into double-strand breaks. However, these DSBs can be efficiently repaired by the HR pathway, and the cell survives. In a cancer cell with a BRCA1/2 mutation, the HR pathway is already compromised. When these cells are treated with a PARP inhibitor, the single-strand breaks that are converted to double-strand breaks cannot be repaired effectively. This leads to a massive accumulation of genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the hallmark of a successful targeted therapy.

Caption: The principle of synthetic lethality with PARP inhibitors.

This compound: A Key Architectural Element for PARP Inhibitors

While not biologically active in the context of DNA repair itself, this compound is a critical starting material for the synthesis of a class of highly potent PARP inhibitors.[1] Its chemical structure provides a scaffold that can be readily elaborated to create the phthalazinone core common to many clinically approved PARP inhibitors, such as Olaparib. The benzamide portion of the molecule is crucial for mimicking the nicotinamide moiety of NAD+, allowing the final inhibitor to competitively bind to the catalytic site of PARP-1.

Representative Synthetic Scheme

The following scheme illustrates a conceptual pathway for how this compound can be utilized to construct a phthalazinone-based PARP inhibitor. This is a representative scheme and not the exact manufacturing process for any specific drug.

-

Step 1: Diazotization and Sandmeyer Reaction: The amino group of this compound is converted to a diazonium salt and subsequently replaced with a cyano group.

-

Step 2: Reduction of the Nitro Group: The nitro group is reduced to an amine, which is a key step for the subsequent cyclization.

-

Step 3: Cyclization with a Carbonyl Source: The newly formed amino group and the adjacent cyano group can react with a suitable carbonyl-containing molecule (e.g., a derivative of formic acid) to form the phthalazinone ring system.

-

Step 4: Further Functionalization: The phthalazinone core can then be further functionalized through various coupling reactions to attach the side chains necessary for potent and selective PARP inhibition.

This multi-step synthesis highlights the importance of starting with a high-purity, well-characterized intermediate like this compound to ensure the quality and yield of the final active pharmaceutical ingredient.

Experimental Protocols for the Evaluation of PARP Inhibitors

The development of new PARP inhibitors requires a robust pipeline of assays to characterize their potency, selectivity, and cellular effects. The following are detailed protocols for key experiments in this process.

In Vitro PARP-1 Activity Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.

-

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP-1 activity.

-

Methodology:

-

Coat a 96-well plate with histone proteins and block non-specific binding sites.

-

Prepare serial dilutions of the test compound (e.g., a novel PARP inhibitor) and a known inhibitor (e.g., Olaparib) as a positive control.

-

Add the PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compounds to the wells.

-

Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate again.

-

Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][3][4]

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Methodology:

-

Treat cells in culture with a DNA damaging agent and/or a PARP inhibitor for the desired time.

-

Harvest the cells and resuspend them in low-melting-point agarose.

-

Pipette the cell-agarose mixture onto a coated microscope slide and allow it to solidify.

-

Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving the DNA as "nucleoids."

-

Place the slides in an electrophoresis tank with alkaline buffer (to unwind the DNA) and apply an electric field.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the slides using a fluorescence microscope and capture images.

-

-

Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail and the tail moment (a product of tail length and the fraction of DNA in the tail). An increase in these parameters indicates an accumulation of DNA breaks, which is the expected outcome of effective PARP inhibition in HR-deficient cells.

γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks

This assay specifically detects DNA double-strand breaks, the cytotoxic lesion that accumulates in BRCA-mutant cells treated with PARP inhibitors.

-

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γ-H2AX) at the sites of DSBs. This modification can be detected using a specific antibody, and the resulting foci in the nucleus can be visualized and counted.[5]

-

Methodology:

-

Grow cells on coverslips and treat them with the PARP inhibitor.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody specific for γ-H2AX.

-

Wash the cells and incubate them with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope.

-

-

Data Analysis: Count the number of distinct γ-H2AX foci per nucleus. A significant increase in the number of foci in cells treated with a PARP inhibitor indicates the formation of DSBs.

Caption: General workflow for the preclinical evaluation of a novel PARP inhibitor.

Quantitative Data Summary

The potency of various PARP inhibitors is typically compared using their IC50 values against PARP-1 and PARP-2, as well as their ability to kill specific cancer cell lines.

| PARP Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line (BRCA1-mutant) IC50 (nM) |

| Olaparib | 1.9 | 1.5 | 10 |

| Rucaparib | 1.4 | 1.4 | 20 |

| Niraparib | 3.8 | 2.1 | 10 |

| Talazoparib | 0.57 | 1.0 | 0.4 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Future Perspectives and Conclusion

The success of PARP inhibitors has validated the principle of synthetic lethality and opened up new avenues for targeted cancer therapy. Research is now focused on expanding the use of PARP inhibitors beyond BRCA-mutated cancers to other tumors with deficiencies in homologous recombination (a concept known as "BRCAness"). Furthermore, combination therapies that pair PARP inhibitors with other agents, such as immunotherapy and drugs targeting other DNA repair pathways, are showing great promise.

References

- 1. researchgate.net [researchgate.net]

- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rucaparib synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

The Pivotal Role of 2-Amino-3-nitrobenzamide as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of complex heterocyclic scaffolds that form the backbone of various pharmacologically active molecules. Its unique arrangement of an amino group, a nitro group, and a carboxamide moiety on a benzene ring makes it a versatile precursor for the construction of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a particular focus on its utility in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 313279-12-8 |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Solid |

| Melting Point | 240–242 °C[1] |

| Boiling Point | 319.22 °C at 760 mmHg[1] |

| Density | 1.481 g/cm³[1] |

| Solubility | Very slightly soluble in water (0.45 g/L at 25 °C)[1] |

| Purity | Typically >98.0%[1] |

Synthesis of this compound

Proposed Synthetic Pathway:

Step 1: Synthesis of 2-Amino-3-nitrobenzoic Acid from 3-Nitrophthalic Acid

A high-yield synthesis of 2-amino-3-nitrobenzoic acid from 3-nitrophthalic acid has been reported, proceeding through a Curtius rearrangement. This multi-step process generally involves mono-esterification, acyl chlorination, reaction with an azide, and subsequent rearrangement and hydrolysis.

Experimental Protocol (Adapted from Patent Literature for 2-Amino-3-nitrobenzoic Acid Synthesis) [1]

-

Mono-esterification: 3-Nitrophthalic acid (100g) is refluxed with anhydrous methanol (600ml) and concentrated sulfuric acid (50ml). The reaction progress is monitored by liquid chromatography. Upon completion, the mixture is cooled to 0°C to crystallize the mono-esterification product, 2-carboxy-3-nitrobenzoic acid methyl ester. This step typically yields around 90.4g (98.8% purity).

-

Acyl Chlorination: The dried mono-esterification product is refluxed with chloroform and thionyl chloride to convert the carboxylic acid group to an acyl chloride.

-

Curtius Rearrangement and Hydrolysis: The resulting acyl chloride is reacted with sodium azide at room temperature. The reaction is monitored by liquid chromatography. Subsequent hydrolysis of the resulting isocyanate yields 2-amino-3-nitrobenzoic acid. The overall yield from 3-nitrophthalic acid is reported to be as high as 95%.

Step 2: Amidation of 2-Amino-3-nitrobenzoic Acid

The conversion of the carboxylic acid to a primary amide is a standard organic transformation. One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

General Experimental Protocol for Amidation

-

Acyl Chloride Formation: 2-Amino-3-nitrobenzoic acid is suspended in an inert solvent (e.g., toluene). Thionyl chloride (2 equivalents) is added, and the mixture is refluxed until the evolution of HCl and SO₂ gases ceases (typically 2-3 hours). The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-amino-3-nitrobenzoyl chloride.

-

Ammonolysis: The crude acyl chloride is cooled in an ice bath and concentrated ammonium hydroxide is added slowly with vigorous stirring. The reaction is exothermic and should be performed in a well-ventilated fume hood. Stirring is continued for about 30 minutes, during which the this compound product precipitates.

-

Purification: The solid product is collected by vacuum filtration, washed with cold water to remove ammonium salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Role as a Key Intermediate in PARP Inhibitor Synthesis

The primary significance of this compound in medicinal chemistry lies in its role as a precursor to phthalazinone-based PARP inhibitors. These inhibitors are a targeted cancer therapy, particularly effective in patients with BRCA1/2 mutations. The synthesis of the core phthalazinone scaffold often involves the cyclization of a 2-aminobenzamide derivative.

General Synthetic Pathway to Phthalazinone Core:

Step 1: Reduction of the Nitro Group

The first step in utilizing this compound for phthalazinone synthesis is the reduction of the nitro group to a primary amine, yielding 2,3-diaminobenzamide.

General Experimental Protocol for Nitro Group Reduction

-

Catalytic Hydrogenation: this compound is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 2,3-diaminobenzamide, which can often be used in the next step without further purification.

Step 2: Cyclization to Form the Phthalazinone Ring

The resulting 2,3-diaminobenzamide can then undergo cyclization with a suitable dicarbonyl compound or its equivalent to form the core phthalazinone structure of many PARP inhibitors. The specific reaction partner will determine the substitution pattern on the final molecule. While a detailed public protocol starting specifically from 2,3-diaminobenzamide for a drug like Olaparib is not available, the general chemistry is well-established. For instance, the synthesis of Olaparib involves the reaction of a key intermediate with hydrazine hydrate to form the phthalazinone ring.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably PARP inhibitors. Its synthesis, while requiring multiple steps, can be achieved with high overall yield from readily available starting materials. The strategic placement of its functional groups allows for the efficient construction of complex heterocyclic systems, underscoring its importance in modern drug discovery and development. Further research into optimizing the synthesis of this intermediate and exploring its utility in the creation of novel therapeutic agents is warranted.

References

A Technical Guide to the Synthesis of 2-Amino-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthesis routes for 2-Amino-3-nitrobenzamide, a crucial intermediate in the manufacturing of various pharmaceuticals and functional materials. This document details key synthetic pathways, presenting comparative data, step-by-step experimental protocols, and visual diagrams of each major process.

Introduction

This compound is a key building block in organic synthesis. Its structural features make it a valuable precursor for the synthesis of a range of heterocyclic compounds, including benzimidazole derivatives which are central to the development of drugs like candesartan and azilsartan. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This guide explores and compares the most prevalent methods for its preparation.

Core Synthesis Routes

The synthesis of this compound has been approached through several distinct chemical pathways. The most prominent methods originate from readily available starting materials such as 3-nitrophthalic acid, 2-chloro-3-nitrobenzoic acid, and 2-hydroxy-3-nitrobenzoic acid. Each route presents its own set of advantages and challenges in terms of yield, cost, and environmental impact.

Synthesis from 3-Nitrophthalic Acid via Curtius Rearrangement

This route is a high-yield process that transforms 3-nitrophthalic acid into the target molecule through a series of reactions including mono-esterification, chlorination, and a Curtius rearrangement. This method is noted for its efficiency, with reported yields reaching up to 95%.[1][2]

Step 1: Mono-esterification (Preparation of 2-carboxy-3-nitrobenzoic acid methyl ester)

-

To 600 mL of anhydrous methanol, add 100 g of 3-nitrophthalic acid and 50 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux. The reaction progress should be monitored by liquid chromatography.

-

Upon completion, cool the solution to 0°C to induce crystallization.

-

Filter the crystals to obtain the mono-esterification product: 2-carboxy-3-nitrobenzoic acid methyl ester.

-

The dried product should have a purity of approximately 98.8% and a melting point of 160.4-161°C.[1]

Step 2: Acyl Chloride Formation

-

To the dried mono-esterification product (81.5 g), add 200 mL of chloroform and 45 g of thionyl chloride.

-

Reflux the mixture.

-

After the reaction is complete, lower the temperature to obtain a solution of the acid chloride.[1]

Step 3: Curtius Rearrangement and Hydrolysis

-

To the acid chloride solution, add 30 g of sodium azide and react at room temperature. Monitor the reaction endpoint using liquid chromatography.

-

The resulting 2-amino-3-nitrobenzoyl acid ester is then hydrolyzed in water with a strong inorganic alkali to yield the final product, 2-amino-3-nitrobenzoic acid.[1][2]

| Starting Material | Key Reagents | Reaction Steps | Overall Yield | Purity | Reference |

| 3-Nitrophthalic Acid | Methanol, Sulfuric Acid, Thionyl Chloride, Sodium Azide | Mono-esterification, Acyl Chlorination, Curtius Rearrangement, Hydrolysis | 95% | 98.8% (for monoester) | [1][2] |

digraph "Synthesis from3-Nitrophthalic Acid" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];Start [label="3-Nitrophthalic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Mono-esterification\n(Methanol, H2SO4, Reflux)"]; Intermediate1 [label="2-carboxy-3-nitrobenzoic acid methyl ester"]; Step2 [label="Acyl Chloride Formation\n(Thionyl Chloride, Chloroform, Reflux)"]; Intermediate2 [label="Acid Chloride Derivative"]; Step3 [label="Curtius Rearrangement\n(Sodium Azide, RT)"]; Intermediate3 [label="2-amino-3-nitrobenzoyl acid ester"]; Step4 [label="Hydrolysis\n(Inorganic Strong Alkali)"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }

Caption: Curtius rearrangement route from 3-nitrophthalic acid.

Synthesis from 2-Chloro-3-nitrobenzoic Acid via Ammonolysis

This method involves the direct amination of 2-chloro-3-nitrobenzoic acid using ammonia. It is a more direct route compared to the multi-step synthesis from 3-nitrophthalic acid.[3]

-

A mixture of 2-chloro-3-nitrobenzoic acid is reacted with alcoholic ammonia.

-

The reaction is typically carried out under pressure in an autoclave.

-

The specific conditions such as temperature and pressure can be optimized to improve yield.

Note: Detailed experimental parameters for this route are less consistently reported in the surveyed literature.

| Starting Material | Key Reagents | Reaction Type | Yield | Reference |

| 2-Chloro-3-nitrobenzoic Acid | Alcoholic Ammonia | Ammonolysis | Not specified | [3] |

digraph "Synthesis from2-Chloro-3-nitrobenzoic Acid" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335"];Start [label="2-Chloro-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Ammonolysis\n(Alcoholic Ammonia)"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> End; }

Caption: Ammonolysis of 2-chloro-3-nitrobenzoic acid.

Synthesis from 2-Hydroxy-3-nitrobenzoic Acid

This process involves the replacement of a hydroxyl group with an amino group by heating 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid) with ammonium hydroxide.[3]

-

Mix 3-nitrosalicylic acid or its metallic salt with ammonium hydroxide, either neat or in an alcoholic medium (e.g., isopropanol).

-

Heat the reaction mixture in a glass-lined autoclave to a temperature between 120°C and 180°C for an extended period (e.g., 12 hours).

-

After the reaction, acidify the mixture with a concentrated acid like HCl.

-

The resulting precipitate of 2-amino-3-nitrobenzoic acid is then recovered by filtration and dried.[3]

| Starting Material | Key Reagents | Temperature | Time | Yield | Reference |

| 2-Hydroxy-3-nitrobenzoic Acid | Ammonium Hydroxide, Isopropanol | 160°C | 12 hours | ~85% (based on 17g product from 20g starting material) | [3] |

digraph "Synthesis from 2-Hydroxy-3-nitrobenzoic Acid" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853"];Start [label="2-Hydroxy-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Amination\n(Ammonium Hydroxide, 120-180°C)"]; Intermediate [label="Reaction Mixture"]; Step2 [label="Acidification\n(Conc. HCl)"]; Step3 [label="Filtration and Drying"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Step3; Step3 -> End; } Caption: Amination of 2-hydroxy-3-nitrobenzoic acid.

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own merits. The route starting from 3-nitrophthalic acid via a Curtius rearrangement offers a very high yield, making it attractive for industrial-scale production despite being a multi-step process. [1][2]The ammonolysis of 2-chloro-3-nitrobenzoic acid provides a more direct approach, though detailed yield data is less available. The method using 2-hydroxy-3-nitrobenzoic acid presents a viable alternative with good yields, utilizing high temperatures and pressures. [3]The choice of synthesis route will ultimately depend on factors such as the availability and cost of starting materials, desired yield and purity, and the technical capabilities of the manufacturing facility. This guide provides the foundational information for researchers and developers to make informed decisions in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Amino-3-nitrobenzamide (C7H7N3O3): A Key Intermediate in the Development of PARP-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-nitrobenzamide, a crucial chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) and single-strand break repair (SSBR) pathways, making it a prime target for cancer therapeutics, particularly in the context of synthetic lethality in BRCA-mutated cancers. This document details the physicochemical properties of this compound, provides a putative synthesis protocol, and describes its pivotal role in the DNA damage response. Furthermore, it outlines a detailed experimental protocol for assessing the efficacy of PARP-1 inhibitors derived from this intermediate and presents a logical workflow for their synthesis. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapies targeting DNA repair mechanisms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C7H7N3O3 | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| CAS Number | 313279-12-8 | [1] |

| Appearance | Solid | LBAO Chemicals |

| Melting Point | 240-242 °C | LBAO Chemicals |

| Boiling Point | 319.22 °C at 760 mmHg | LBAO Chemicals |

| Density | 1.481 g/cm³ | LBAO Chemicals |

| Solubility | Very slightly soluble in water (0.45 g/L at 25°C). Soluble in Chloroform, DMSO, Methanol, THF. | LBAO Chemicals, ChemicalBook |

| pKa | 14.63 ± 0.50 (Predicted) | ChemicalBook |

Synthesis and Experimental Protocols

Synthesis of this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed journals, a logical and commonly employed synthetic route involves the amidation of its corresponding carboxylic acid, 2-amino-3-nitrobenzoic acid. Several patents describe the synthesis of this precursor from starting materials like 3-nitrophthalic acid or 2-chloro-3-nitrobenzoic acid.[2][3][4][5]

Putative Experimental Protocol for Amidation:

This protocol is based on standard organic chemistry procedures for the conversion of a carboxylic acid to a primary amide.

Objective: To synthesize this compound from 2-amino-3-nitrobenzoic acid.

Materials:

-

2-amino-3-nitrobenzoic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrobenzoic acid in an anhydrous solvent like DCM or THF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents), dropwise to the stirred solution. A catalytic amount of N,N-Dimethylformamide (DMF) can be added if using oxalyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). The formation of the acyl chloride is the key intermediate step.

-

-

Amidation:

-

In a separate flask, prepare a solution of ammonia.

-

Cool the acyl chloride solution back down to 0 °C in an ice bath.

-

Slowly add an excess of the ammonia solution to the stirred acyl chloride solution. This reaction is typically exothermic.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

If DCM was used as the solvent, separate the organic layer. If THF was used, most of it will need to be removed under reduced pressure before proceeding with an extraction.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Experimental Protocol: In Vitro PARP-1 Activity Assay

This protocol describes a common method to assess the inhibitory activity of compounds, such as those derived from this compound, against the PARP-1 enzyme. This is a colorimetric assay that measures the consumption of NAD+ during the poly(ADP-ribosyl)ation of histones.[6]

Objective: To determine the IC50 value of a test compound for PARP-1 inhibition.

Materials:

-

Purified recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA (as a co-factor for PARP-1 activation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Colorimetric HRP substrate (e.g., TMB)

-

PARP assay buffer

-

Stop solution (e.g., 1 M sulfuric acid)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Olaparib)

-

Microplate reader

Procedure:

-

Plate Preparation:

-

Histones are pre-coated onto a 96-well plate. Wash the wells three times with a wash buffer (e.g., PBST).

-

Block the wells with a blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding.

-

-

Inhibitor Preparation:

-

Prepare serial dilutions of the test compound and the positive control (e.g., Olaparib) in the PARP assay buffer containing a small percentage of DMSO to ensure solubility.

-

-

Enzyme Reaction:

-

Prepare a master mix containing the PARP assay buffer, activated DNA, and biotinylated NAD+.

-

Add the diluted test compound or control to the appropriate wells.

-

Add the PARP-1 enzyme to all wells except the negative control wells.

-

Add the master mix to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

After incubation, wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated ADP-ribose chains on the histones.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the colorimetric HRP substrate and incubate until a color develops.

-

Add the stop solution to quench the reaction.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is proportional to the PARP-1 activity.

-

Plot the percentage of PARP-1 inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the PARP-1 activity by 50%.

-

Role in DNA Damage Response and Signaling Pathways

This compound serves as a versatile building block for the synthesis of potent PARP-1 inhibitors.[7] PARP-1 is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).

The PARP-1 Signaling Pathway in Single-Strand Break Repair

Upon detection of a DNA single-strand break, PARP-1 is rapidly recruited to the site of damage. This binding event triggers a conformational change in the enzyme, leading to its activation. Activated PARP-1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[8] This process, known as PARylation, serves as a signaling scaffold to recruit other DNA repair proteins to the damage site.[8] Key proteins recruited by the PAR chains include XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta.[9] This complex of proteins then carries out the repair of the single-strand break. After repair, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG).[10]

// Nodes DNA_SSB [label="DNA Single-Strand Break", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP1_inactive [label="Inactive PARP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP1_active [label="Active PARP-1", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR [label="Poly(ADP-ribose) (PAR) Chains", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRCC1 [label="XRCC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIG3 [label="DNA Ligase III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; POLB [label="DNA Polymerase β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repair_Complex [label="SSB Repair Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repaired_DNA [label="Repaired DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; PARG [label="PARG", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_SSB -> PARP1_inactive [label="Recruitment & Binding"]; PARP1_inactive -> PARP1_active [label="Activation"]; NAD -> PARP1_active [label="Substrate"]; PARP1_active -> PAR [label="Synthesis (PARylation)"]; PAR -> XRCC1 [label="Recruitment"]; XRCC1 -> LIG3 [label="Scaffolding"]; XRCC1 -> POLB [label="Scaffolding"]; {LIG3, POLB} -> Repair_Complex [style=invis]; Repair_Complex -> DNA_SSB [label="Repair"]; DNA_SSB -> Repaired_DNA [style=invis]; PAR -> PARG [label="Degradation"]; PARG -> PARP1_inactive [label="Recycles PARP-1"]; } dot Caption: PARP-1 Signaling in Single-Strand Break Repair.

Logical Workflow for PARP-1 Inhibitor Synthesis

The synthesis of a PARP-1 inhibitor from this compound typically involves several key steps to build the final pharmacologically active molecule. The following diagram illustrates a generalized workflow.

// Nodes Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Cyclization Reaction\n(e.g., formation of a lactam ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Functional Group Interconversion\n(e.g., reduction of nitro group to amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Coupling Reaction\n(e.g., amide bond formation with a pharmacophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final PARP-1 Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification and Characterization\n(e.g., chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Final_Product; Final_Product -> Purification; } dot Caption: Generalized workflow for PARP-1 inhibitor synthesis.

Pharmacokinetics and Toxicity of Derived PARP Inhibitors

The pharmacokinetic and toxicity profiles of PARP inhibitors are critical considerations in their clinical development. As a class of drugs, PARP inhibitors exhibit a range of pharmacokinetic properties and a generally manageable side-effect profile.[11][12]

Pharmacokinetics

The table below summarizes typical pharmacokinetic parameters for orally administered PARP inhibitors. It is important to note that specific values will vary for individual compounds derived from this compound.

| Parameter | Description | Typical Range/Characteristic | Reference |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Moderate to high | [13][14] |

| Protein Binding | The extent to which a drug binds to proteins in the blood. | High | [13][14] |

| Metabolism | The biotransformation of the drug, primarily in the liver. | Primarily hepatic, often via cytochrome P450 enzymes. | [13][14][15] |

| Elimination Half-life | The time required for the concentration of the drug in the body to be reduced by one-half. | Varies, can support once or twice-daily dosing. | [11] |

| Excretion | The removal of the drug and its metabolites from the body. | Primarily renal and/or fecal. | [13][14] |

Toxicity

The most common toxicities associated with PARP inhibitors are hematological.[15] This is a class-wide effect and is an important consideration in the design and development of new inhibitors.

| Toxicity Type | Common Adverse Events | Management | Reference |

| Hematological | Anemia, neutropenia, thrombocytopenia | Dose interruption, dose reduction, blood transfusions | [15] |

| Gastrointestinal | Nausea, vomiting, fatigue | Supportive care, antiemetics | [15] |

| Other | Fatigue, increased serum creatinine | Monitoring and supportive care | [15] |

Conclusion

This compound is a molecule of significant interest to the fields of medicinal chemistry and oncology drug development. Its role as a key intermediate in the synthesis of PARP-1 inhibitors underscores its importance in the ongoing efforts to develop targeted cancer therapies. This technical guide has provided a detailed overview of its physicochemical properties, a putative synthetic protocol, and its integral role in the DNA damage response. The provided experimental protocols and logical workflows are intended to facilitate further research and development in this critical area. A thorough understanding of the principles outlined in this document will aid researchers in the rational design and synthesis of novel, potent, and selective PARP-1 inhibitors with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology [dspace.library.uu.nl]

- 13. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of the amine group in 2-Amino-3-nitrobenzamide

An In-Depth Technical Guide to the Reactivity of the Amine Group in 2-Amino-3-nitrobenzamide

Introduction

This compound is a pivotal chemical intermediate, particularly recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its structure is uniquely tailored for incorporation into sophisticated molecular frameworks, most notably in the development of Poly (ADP-ribose) polymerase (PARP-1) inhibitors, which are critical in cancer research and therapy.[1] Understanding the reactivity of its primary aromatic amine group is fundamental for chemists and drug development professionals aiming to leverage this compound in multi-step syntheses. This guide provides a detailed examination of the electronic factors governing the amine's reactivity and outlines key transformations and experimental considerations.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 313279-12-8 | [2][3] |

| Molecular Formula | C₇H₇N₃O₃ | [2][3] |

| Molecular Weight | 181.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Core Reactivity: The Influence of Substituents on the Amine Group

The reactivity of the primary amine (-NH₂) group in this compound is fundamentally dictated by the electronic interplay of the substituents on the benzene ring. The amine itself is an electron-donating group, which typically increases the nucleophilicity of the nitrogen and activates the ring towards electrophilic attack. However, its reactivity is significantly modulated by the presence of two powerful electron-withdrawing groups (EWGs): the ortho-nitro group (-NO₂) and the meta-benzamide group (-CONH₂).

-

Nitro Group (-NO₂): As a strong deactivating group, the ortho-nitro substituent exerts a powerful electron-withdrawing effect through both resonance and induction. This drastically reduces the electron density on the aromatic ring and, critically, on the adjacent amine nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline.

-

Benzamide Group (-CONH₂): The benzamide group also acts as a deactivating, electron-withdrawing group, further diminishing the electron density on the ring and the amine nitrogen.

This cumulative electron-withdrawing effect makes the amine in this compound significantly less reactive than in simple anilines.

Figure 1. Electronic effects of substituents on the amine group.

Key Chemical Transformations

Despite its reduced reactivity, the amine group remains a versatile handle for synthetic modifications.

Diazotization

A cornerstone reaction of primary aromatic amines is diazotization, which converts the amine into a highly useful diazonium salt intermediate.[4] This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5°C).[4][5] The resulting diazonium salt is a gateway to a wide array of functional groups via Sandmeyer or related reactions.

Figure 2. Diazotization workflow of this compound.

Experimental Protocol: General Diazotization

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable volume of concentrated hydrochloric acid or sulfuric acid, cooled in an ice-salt bath to 0-5°C. Stir until a fine slurry or solution is formed.

-

Nitrite Addition: Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

-

Reaction: Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5°C. The reaction is often accompanied by a slight color change.

-

Monitoring: Monitor the reaction for the absence of the starting amine (e.g., by TLC) and the presence of a slight excess of nitrous acid (indicated by a positive test on starch-iodide paper).

-

Intermediate Use: The resulting cold diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer) without isolation.

Disclaimer: This is a generalized protocol. Reaction conditions, particularly the acid concentration and temperature, may require optimization due to the specific electronic nature of the substrate.

Acylation

The amine group can undergo acylation with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding N-acyl derivative. This is a common strategy for installing protecting groups or for building larger molecular structures. The reduced nucleophilicity of the amine may necessitate the use of more reactive acylating agents or longer reaction times.

Alkylation

Alkylation of the amine group with alkyl halides can be achieved to form secondary or tertiary amines.[6] However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts.[7] The reaction's feasibility is highly dependent on the reactivity of the alkylating agent and the specific reaction conditions employed.

Figure 3. General acylation and alkylation pathways.

Experimental Protocol: General N-Acylation

-

Setup: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) containing 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Addition: Cool the solution to 0°C and add 1.1 equivalents of the desired acyl chloride or anhydride dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

-

Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and may require optimization.

Conclusion

The amine group of this compound, while electronically deactivated, remains a synthetically valuable functional group. Its reduced nucleophilicity necessitates careful consideration of reaction conditions, often requiring more forcing conditions or more reactive reagents than those used for simple anilines. The ability to transform this amine into a diazonium salt opens up a vast chemical space for derivatization, making it a crucial intermediate for creating diverse molecular architectures. For researchers in drug development, a thorough understanding of these reactivity principles is essential for the successful design and execution of synthetic routes involving this important building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H7N3O3 | CID 10797476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 313279-12-8 [matrix-fine-chemicals.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

Theoretical Modeling of 2-Amino-3-nitrobenzamide Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an aromatic ring substituted with amino, nitro, and carboxamide groups, provides a scaffold for diverse intermolecular interactions, making it a valuable building block for the synthesis of targeted therapeutic agents. Notably, it serves as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancer therapy. Understanding the nature of interactions involving this compound at a molecular level is crucial for the rational design of novel and more effective drug candidates.

This technical guide provides a comprehensive overview of the theoretical modeling of this compound interactions. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational methods to accelerate their research. This document summarizes key physicochemical properties, details the methodologies for various computational and experimental techniques, and presents data in a structured format to facilitate comparison and analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for any modeling and experimental work. The following table summarizes some of the key computed and experimental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₃ | PubChem[1] |

| Molecular Weight | 181.15 g/mol | PubChem[1] |

| CAS Number | 313279-12-8 | PubChem[1] |

| Melting Point | 240-242 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 319.2 ± 22.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.481 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 14.63 ± 0.50 | ChemicalBook[2] |

| Solubility | Chloroform, DMSO, Methanol, THF | ChemicalBook[2] |

| XLogP3 (Predicted) | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Theoretical Modeling Methodologies

Theoretical modeling provides invaluable insights into the behavior of molecules at the atomic level. Techniques such as quantum chemical calculations, molecular docking, and molecular dynamics simulations can elucidate the electronic structure, interaction energies, and dynamic behavior of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can provide accurate predictions of various molecular properties.

Illustrative Data from DFT Calculations on a Related Benzamide Derivative

| Parameter | Calculated Value | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.1 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 5.2 D | B3LYP/6-311++G(d,p) |

Note: The data presented is for illustrative purposes and is based on calculations performed on a substituted benzamide derivative.

Experimental Protocol: Quantum Chemical Calculations

A typical protocol for performing quantum chemical calculations on a molecule like this compound is as follows:

-

Structure Preparation: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties like enthalpy and Gibbs free energy.

-

Property Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

References

Methodological & Application

Application Notes: Synthesis and Evaluation of Novel PARP-1 Inhibitors from 2-Amino-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel PARP-1 inhibitor scaffold derived from 2-Amino-3-nitrobenzamide. It includes a representative synthetic scheme, experimental procedures, and methods for biological evaluation. Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[1][2] this compound serves as a versatile starting material for constructing the quinazolinone core present in several classes of PARP inhibitors.[3][4]

PARP-1 Signaling Pathway in DNA Repair